molecular formula C11H11IN2OS B1640438 2,3-Dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone

2,3-Dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone

Cat. No.: B1640438
M. Wt: 346.19 g/mol
InChI Key: DUIXAHCKGRNHJP-UHFFFAOYSA-N
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Description

2,3-Dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone is a useful research compound. Its molecular formula is C11H11IN2OS and its molecular weight is 346.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11IN2OS

Molecular Weight

346.19 g/mol

IUPAC Name

6-iodo-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C11H11IN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h3-4,6H,2,5H2,1H3,(H,13,16)

InChI Key

DUIXAHCKGRNHJP-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(C=CC(=C2)I)NC1=S

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)I)NC1=S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a slurry of 2-amino-5-iodobenzoic acid (20 g, 0.076 mol) in n-propyl acetate (63 mL) was added triethylamine (11.6 mL, 0.0.84 mol) followed by n-propyl isothiocyanate (8.7 mL, 0.084 mol) at room temperature. The resulting solution was heated to reflux and the water generated was removed in a Dean Stark trap. After 4 h, the reaction mixture was cooled to room temperature and filtered. The wetcake was washed with fresh n-propyl acetate and dried at 60° C. under vacuum. In this manner, 21.4 g of the title compound was obtained as a light tan solid. See Step 1A for 1H NMR data, the UV spectrum matched that of the material made previously.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Carbon disulfide (16.4 mL, 0.28 mole) was added to a solution of potassium hydroxide (18.4 g, 0.28 mol) in water (100 mL). The reaction mixture was then cooled to 1 1° C. and n-propylamine (16.6 g, 0.28 mol) was added. An exotherm to 14° C. was observed and the reaction mixture became an orange slurry. The mixture was heated at 60° C. for 1 h and then cooled to 17° C. Ethyl chloroformate (32 g, 0.30 mole) was then added over a 30 min period allowing the temperature to rise to 25° C. Additional potassium hydroxide (9.2 g, 0.14 mol) was then added. After stirring for 20 min, 5-iodoanthranilic acid (26.4 g, 0.10 mol) was added and the resulting tan slurry was heated to 75° C. After 4.5 h, the reaction mixture was cooled to room temperature. Concentrated aqueous HCl was added to reduce the pH from 10 to 2. The aqueous phase was decanted from the oily solids, and the solids were washed two times with water (100 mL each). Methanol (100 mL) was added to crystallize the produce. The solids were recovered by filtration, washed with methanol (2 times with 15 mL), and dried. The 2,3-dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone weighed 27.8 g and had a melting point of 267-269° C.
Quantity
16.4 mL
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
9.2 g
Type
reactant
Reaction Step Four
Quantity
26.4 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of 2-amino-5-iodo-N-propylbenzamide (1.0 g, 3.1 mmol) and carbon disulfide (0.59 g, 9.38 mmol) in dimethylformamide (3.1 mL) was added potassium carbonate (0.43g, 3.1 mmol). The reaction mixture was heated to reflux for 2 h, cooled to room temperature, and added dropwise to 1N hydrochloric acid (25 mL). The resulting precipitate was filtered, washed with water (2×10 mL), methanol (2×10 mL) and diethyl ether (10 mL), and dried to deliver 1.04 g of the title compound, m.p. 267-269° C.; 1H NMR (300 MHz, Me2SO-d6): δ0.90 (t,3H); 1.68 (m,2H); 4.33 (t,2H); 7.18 (d,1H); 8.04 (dd,1H); 8.19 (d, 1H); 12.98 (s, 1H).
Name
2-amino-5-iodo-N-propylbenzamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

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